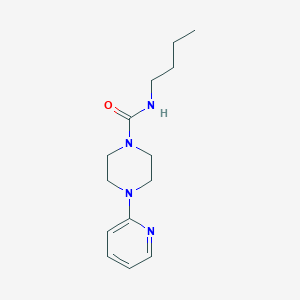

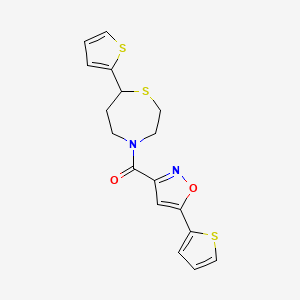

2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a complex organic molecule that is likely to exhibit interesting chemical and physical properties due to its structural features. Although the specific compound is not directly studied in the provided papers, similar compounds with naphthalene and acetamide groups have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with the formation of intermediate structures followed by reactions such as nucleophilic substitution and acetylation. For example, the synthesis of a related compound with a naphthalene moiety involved a reduction and subsequent nucleophilic reaction, followed by acetylation with acetic anhydride . This suggests that a similar approach could be employed for the synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, with careful consideration of the reactivity of the formyl and methoxy groups during the synthesis process.

Molecular Structure Analysis

The molecular structure of compounds with naphthalene and acetamide groups has been determined using techniques such as single-crystal X-ray diffraction. These structures are often stabilized by hydrogen bonding and other noncovalent interactions . The presence of a methoxy group and a formyl group in the compound of interest would likely influence its molecular conformation and the types of stabilizing interactions that could occur within its crystal structure.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various in vitro assays and theoretical calculations, such as density functional theory (DFT). These studies can provide information on the stability and reactivity of the compound, as well as identify electron-rich and electron-poor sites that could be relevant for further chemical reactions . The formyl group in the compound of interest is a reactive functional group that can undergo various chemical transformations, which could be explored in future studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with naphthalene and acetamide groups can be influenced by their molecular structure and the nature of their noncovalent interactions. For instance, the crystal packing of such compounds can be analyzed using Hirshfeld surface analysis and 3D energy framework approaches to understand the stabilizing interaction energies . The presence of substituents like methoxy and formyl groups would affect the compound's solubility, melting point, and other physical properties, which could be determined experimentally.

Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Synthesis

Research on molecules with structural similarities to "2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide" often involves detailed chemical transformations. For example, studies have demonstrated the acyl migrations in Diels–Alder adducts of acyl-1,4-benzoquinones, indicating significant reactions that could be relevant to understanding the chemical behavior of similar compounds (Ahmad et al., 1981). Such transformations are crucial for synthetic chemistry and the development of new chemical entities.

Structural Studies

The structural analysis of co-crystals and salts of quinoline derivatives, which include amide bonds, highlights the importance of understanding molecular interactions and crystal formation in compounds related to "2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide" (Karmakar et al., 2009). These studies provide insights into how such molecules interact at the atomic and molecular levels, impacting their physical and chemical properties.

Eigenschaften

IUPAC Name |

2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-24-19-11-14(12-22)9-10-18(19)25-13-20(23)21-17-8-4-6-15-5-2-3-7-16(15)17/h2-3,5,7,9-12,17H,4,6,8,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUCIWVTNCSCQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2CCCC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(3-Chloro-4-methylphenyl)furan-2-yl]methanol](/img/structure/B3007906.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide](/img/structure/B3007911.png)

![N-(2-chlorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B3007913.png)

![N-(3-{[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B3007914.png)

![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007916.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide](/img/structure/B3007919.png)

![4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007925.png)